Dual Benzofuran Architecture vs. Mono-Benzofuran Parent: Extended Aromatic System and Hydrogen-Bond Capacity
The target compound incorporates two benzofuran moieties (a benzofuran-2-amido group at the 3-position of a benzofuran-2-carboxamide core), generating an extended aromatic system of four fused/connected rings. In contrast, the simplest comparator N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide (MW 281.31 Da) contains a single benzofuran ring. The target compound possesses 5 hydrogen-bond acceptor sites (versus 3 in the mono-benzofuran parent) and 2 hydrogen-bond donor sites (identical), with a calculated molecular weight of 440.45 Da — a 56.6% increase that places it in a distinct property space for target binding and pharmacokinetic behavior . Class-level SAR from benzofuran-2-carboxamide CCL20/CCR6 modulators demonstrates that C4/C5 substitution dramatically alters antiproliferative potency: compound 24b achieved IC₅₀ values of 0.1–3 μM across colon cancer cell lines (Caco-2, HT-29, SW-480), while unsubstituted analogs showed negligible activity [1]. The dual-benzofuran substitution pattern at position 3 represents a structurally analogous extension of this SAR principle, adding both steric bulk and additional π-stacking capacity.
| Evidence Dimension | Molecular complexity and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | MW 440.45 Da; 5 H-bond acceptors; 4 aromatic rings (C₂₆H₂₀N₂O₅) |
| Comparator Or Baseline | N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide: MW 281.31 Da; 3 H-bond acceptors; 2 aromatic rings (C₁₇H₁₅NO₃) |
| Quantified Difference | ΔMW = +159.14 Da (+56.6%); ΔH-bond acceptors = +2; Δaromatic rings = +2 |
| Conditions | Calculated molecular properties from structural formula; no experimental binding data available for the target compound |
Why This Matters
The enhanced molecular complexity and hydrogen-bonding capacity of the dual-benzofuran scaffold predict altered target engagement profiles and pharmacokinetic properties compared to mono-benzofuran analogs, making direct substitution invalid without experimental validation.
- [1] Barbieri F, Martina MG, Giorgio C, Chiara ML, Allodi M, Durante J, Bertoni S, Radi M. Benzofuran-2-Carboxamide Derivatives as Immunomodulatory Agents Blocking the CCL20-Induced Chemotaxis and Colon Cancer Growth. ChemMedChem. 2024;19:e202400389. View Source
